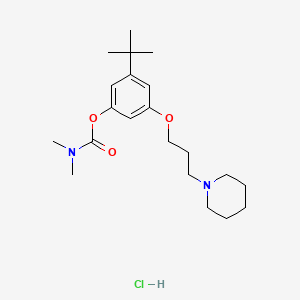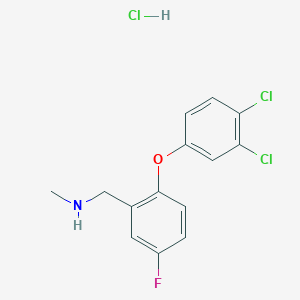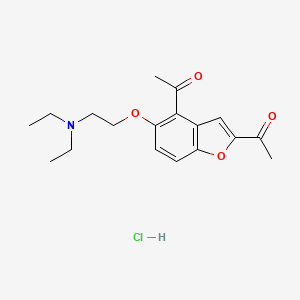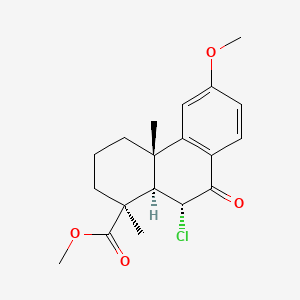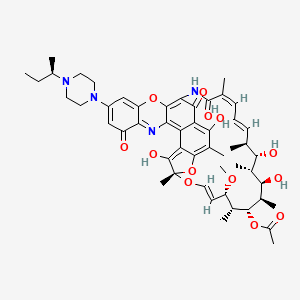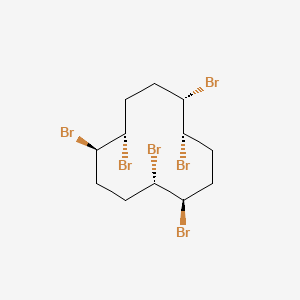
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecane, 1,2,5,6,9,10-hexabromo- is typically synthesized through the bromination of cyclododecane. The reaction involves the addition of bromine to cyclododecane in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the cyclododecane ring .
Industrial Production Methods
In industrial settings, the production of Cyclododecane, 1,2,5,6,9,10-hexabromo- follows a similar bromination process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecane, 1,2,5,6,9,10-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The bromine atoms can be reduced to form cyclododecane or partially brominated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products
Substitution: Formation of cyclododecane derivatives with different functional groups.
Reduction: Formation of cyclododecane or partially brominated cyclododecane.
Oxidation: Formation of oxidized cyclododecane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecane, 1,2,5,6,9,10-hexabromo- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other brominated compounds
Wirkmechanismus
The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as halogen bonding and electron transfer, which can affect the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10R)-rel-: A stereoisomer with different spatial arrangement of bromine atoms.
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2R,5R,6S,9S,10R)-rel-: Another stereoisomer with a unique configuration.
Uniqueness
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of six bromine atoms also makes it a valuable compound for applications requiring high bromine content .
Eigenschaften
CAS-Nummer |
678970-16-6 |
|---|---|
Molekularformel |
C12H18Br6 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
(1S,2R,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
DEIGXXQKDWULML-WUFAPUTGSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br |
Kanonische SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


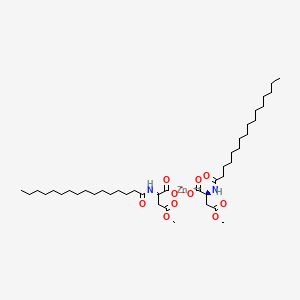
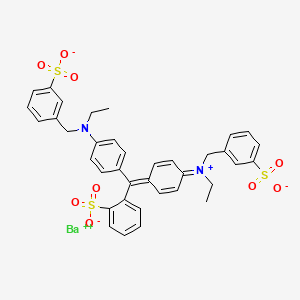
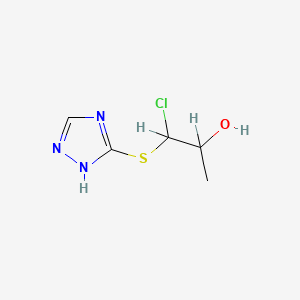
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

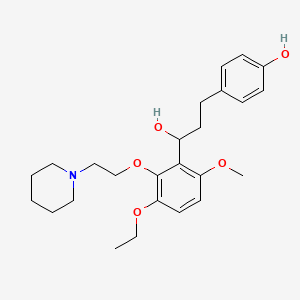
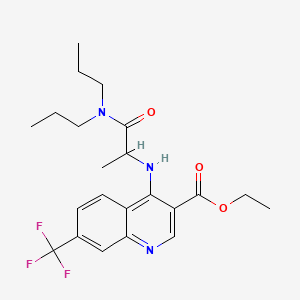
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
